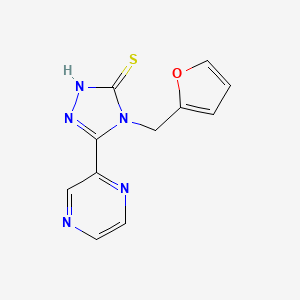

![molecular formula C20H26Cl4N2O3 B2514727 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474264-05-6](/img/structure/B2514727.png)

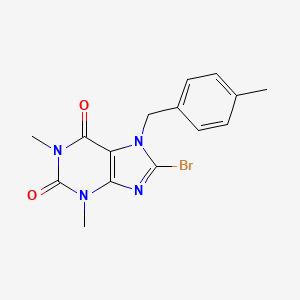

1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride" is a chemically synthesized molecule that appears to be structurally related to various piperazine derivatives, which have been studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, as they can be modified to target a wide range of biological receptors and transporters .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic building blocks such as phenols and piperazine itself. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . This suggests that the synthesis of the compound may also involve similar protection and deprotection strategies, along with the use of substituted phenols and piperazine as starting materials.

Molecular Structure Analysis

Spectroscopic techniques such as NMR are crucial for the structural elucidation of piperazine derivatives. For example, complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using techniques like DEPT, H-H COSY, HMQC, and HMBC . These methods allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a methoxy group, as seen in some related compounds, can influence the electronic properties of the molecule and affect its reactivity . Additionally, the substitution pattern on the phenyl ring can also play a role in the chemical behavior of these compounds, potentially affecting their interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using spectroscopic and computational methods. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . Such studies provide insights into the stability, charge distribution, and potential energy distribution within the molecule, which are important for understanding how the compound interacts with its environment and biological targets.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds structurally related to 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good or moderate activities against test microorganisms, indicating potential for antimicrobial application (H. Bektaş et al., 2007).

Asymmetric Synthesis and Drug Development

Efficient asymmetric synthesis methods have been developed for compounds containing similar structural features, highlighting their importance in the synthesis of anxiolytic drugs and suggesting potential for drug development applications (A. Narsaiah & B. Nagaiah, 2010).

Pharmacological Evaluation for Antidepressant and Antianxiety Activities

Certain novel derivatives structurally related to the compound have shown significant antidepressant and antianxiety activities in pharmacological evaluations. These findings imply potential research applications in the development of treatments for mood disorders (J. Kumar et al., 2017).

Chemical Synthesis and Characterization

The synthesis and chemical characterization of related compounds, including their hydrochloride salts, have been explored, providing a foundation for further research into the chemical properties and potential applications of 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride (Pavlína Marvanová et al., 2016).

Anticancer Activity

Research on analog compounds has also investigated their potential anticancer activities, with some compounds showing promise as inhibitors of tumor DNA methylation, suggesting a potential application in cancer research (N. Hakobyan et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNQPDJAYBAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)